molecular formula C20H20N2O4 B3003144 N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 942013-70-9

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B3003144
CAS No.: 942013-70-9
M. Wt: 352.39
InChI Key: WKHNFIYGLFYLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole carboxamide derivative characterized by a benzo[d][1,3]dioxole core linked to a carboxamide group. The phenyl ring substituent at the 3-methyl-4-(2-oxopiperidin-1-yl) position distinguishes it from other analogs.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-10-15(6-7-16(13)22-9-3-2-4-19(22)23)21-20(24)14-5-8-17-18(11-14)26-12-25-17/h5-8,10-11H,2-4,9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHNFIYGLFYLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of appropriate precursors under acidic conditions.

    Attachment of the piperidinyl group: This step involves the reaction of the benzo[d][1,3]dioxole intermediate with a piperidinyl derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the carboxamide group: The final step involves the formation of the carboxamide linkage, which can be achieved through the reaction of the intermediate with an amine under dehydrating conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Comparison with Analogues

The target compound’s structure shares a benzo[d][1,3]dioxole-5-carboxamide backbone with several analogs, differing primarily in the substituents on the phenyl ring:

Compound Substituent on Phenyl Ring Key Structural Features
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzodioxole-5-carboxamide (Target) 3-methyl, 4-(2-oxopiperidin-1-yl) Oxopiperidin group may enhance metabolic stability or receptor binding .
IIc (N-(3-(trifluoromethyl)phenyl)benzodioxole-5-carboxamide) 3-(trifluoromethyl) Electron-withdrawing CF₃ group improves α-amylase inhibition and hypoglycemic activity .
S807 (N-(heptan-4-yl)benzodioxole-5-carboxamide) Heptan-4-yl Lipophilic alkyl chain enhances umami receptor agonism at low concentrations .
IId (N-(4-(2-methoxyphenoxy)phenyl)benzodioxole-5-carboxamide) 4-(2-methoxyphenoxy) Phenoxy group contributes to anticancer activity via cytotoxicity .
BNBC (6-bromo-N-(naphthalen-1-yl)benzodioxole-5-carboxamide) 6-bromo, N-naphthalen-1-yl Bromine and naphthyl groups enhance STING agonist activity .

Antidiabetic Activity

  • IIc demonstrated potent α-amylase inhibition (IC₅₀ ~10 µM) and reduced blood glucose levels in STZ-induced diabetic mice by 40–50% at 50 mg/kg, comparable to metformin .

Anticancer Activity

  • IId showed IC₅₀ values of 26.59–65.16 µM against HeLa and HepG2 cells, attributed to its methoxyphenoxy group inducing apoptosis .
  • Target Compound : The oxopiperidin moiety’s effect on cytotoxicity remains unexplored but could modulate cell permeability or kinase interactions.

Umami Flavor Enhancement

  • S807 and S9229 activate the umami receptor at 1,000-fold lower concentrations than monosodium glutamate (MSG), making them potent food additives .
  • Target Compound : The bulky oxopiperidin group likely reduces flavor receptor affinity compared to S807’s alkyl chain.

Immunomodulatory Activity

  • BNBC acts as a STING agonist, triggering interferon-β production (EC₅₀ = 0.7 µM), crucial for antiviral and antitumor immunity .

Pharmacokinetic and Metabolic Profiles

  • S807 and S9229 undergo rapid oxidative metabolism in rat and human liver microsomes, with half-lives <30 minutes .

Toxicological Considerations

  • Target Compound : While toxicity data are lacking, structural similarities to S807 suggest a favorable safety profile pending further testing.

Biological Activity

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H20N2O4C_{18}H_{20}N_{2}O_{4} and has a molecular weight of approximately 328.36 g/mol. Its structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.

Research indicates that this compound may interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.
  • Modulation of Signaling Pathways : Preliminary studies suggest that it may influence signaling pathways related to cell proliferation and apoptosis, potentially through interactions with key receptors or kinases.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating significant potency.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)8
HeLa (Cervical Cancer)12
  • Mechanism Exploration : Further investigation revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and mitochondrial dysfunction.

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound:

  • Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function. Behavioral tests indicated enhanced memory retention and learning capabilities.

Case Studies

  • Study on Cancer Cell Lines : A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 cells. The findings suggested that the compound inhibited cell growth by inducing G2/M phase arrest and promoting apoptosis via the intrinsic pathway .
  • Neuroprotection Research : In a study assessing neuroprotective effects against oxidative stress-induced damage in neuronal cells, the compound significantly reduced reactive oxygen species (ROS) levels and enhanced cell viability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.